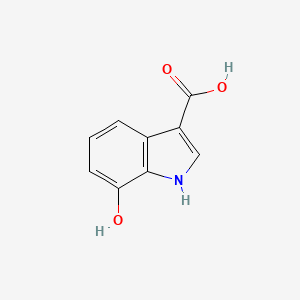

7-Hydroxy-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

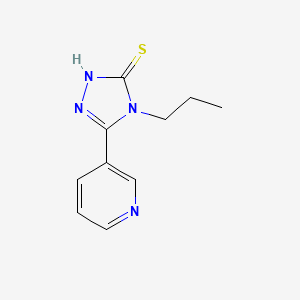

7-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

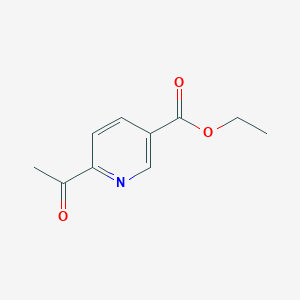

The molecular structure of 7-Hydroxy-1H-indole-3-carboxylic acid is represented by the formula C9H7NO3 . The InChI code for this compound is 1S/C9H7NO3/c11-7-3-1-2-5-6 (9 (12)13)4-10-8 (5)7/h1-4,10-11H, (H,12,13) .Physical And Chemical Properties Analysis

7-Hydroxy-1H-indole-3-carboxylic acid has a molecular weight of 177.16 . It is an off-white solid and should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

7-Hydroxy-1H-indole-3-carboxylic acid has been found to influence plant growth, such as promoting root growth after germination and regulating plant sugar metabolism, which are crucial for the overall development of plants .

Anticancer Agents

This compound serves as a reactant for the preparation of various anticancer agents, highlighting its significance in the development of new therapeutic strategies against cancer .

Neurotransmitter Receptor Antagonists

It is used in synthesizing serotonin 5-HT4 and 5-HT6 receptor antagonists, which are important in the treatment of neurological disorders .

Hedgehog Pathway Inhibition

Indole derivatives, including 7-Hydroxy-1H-indole-3-carboxylic acid, are utilized in creating inhibitors of Gli1-mediated transcription in the Hedgehog pathway, a critical target in developmental biology and cancer treatment .

Biological Activity

Indole derivatives are known for their various biologically vital properties, including treating cancer cells, microbes, and different types of disorders in the human body .

Phytoalexin Synthesis

In Arabidopsis, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and are involved in the biosynthetic pathway leading to phytoalexins, which are antimicrobial and often antioxidative substances accumulated in plants to fend off pathogens .

Herbicidal Activity

Novel indole-3-carboxylic acid derivatives have been designed and synthesized as auxin receptor protein TIR1 antagonists, showing potential as herbicides .

Safety and Hazards

The safety information for 7-Hydroxy-1H-indole-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 7-hydroxy-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 7-Hydroxy-1H-indole-3-carboxylic acid may be involved in tryptophan metabolism and related biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that 7-hydroxy-1h-indole-3-carboxylic acid may have a broad range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

7-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVYPXOSJQLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717226 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1H-indole-3-carboxylic acid | |

CAS RN |

24370-79-4 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)

![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)

![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)

![9-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B1506129.png)

![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)